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molecular formula C17H16O3 B8379862 1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyne-1-ol

1-(2,5-Dimethoxyphenyl)-3-phenyl-2-propyne-1-ol

Cat. No. B8379862
M. Wt: 268.31 g/mol
InChI Key: CDBHDMRXMUVGPY-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

Following the procedure used to prepare 1-(5-fluoro-2-methoxy-phenyl)-3-phenyl-prop-2-yn-1-ol, 2,5-dimethoxybenzaldehyde (1.00 g, 6.02 mmol) was reacted to give the title compound (1.50 g, 93%). 1H NMR (400 MHz, DMSO-d6): δ 7.42-7.34 (m, 5H), 7.18-7.15 (d, 1H), 6.97-6.94 (d, 1H), 6.87-6.83 (m, 1H), 6.03-6.01 (d, 1H), 5.77-5.74 (d, 1H), 3.78 (s, 3H), 3.72 (s, 3H).
Name
1-(5-fluoro-2-methoxy-phenyl)-3-phenyl-prop-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]([CH:8]([OH:17])[C:9]#[C:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=1.[CH3:20][O:21]C1C=CC(OC)=CC=1C=O>>[CH3:19][O:18][C:5]1[CH:4]=[CH:3][C:2]([O:21][CH3:20])=[CH:7][C:6]=1[CH:8]([OH:17])[C:9]#[C:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
1-(5-fluoro-2-methoxy-phenyl)-3-phenyl-prop-2-yn-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C#CC1=CC=CC=C1)O)OC
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)C(C#CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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